Ethyl 4-((4-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Description
Ethyl 4-((4-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C28H29N3O6S . It has an average mass of 535.611 Da and a monoisotopic mass of 535.177734 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, such as the compound , has been a topic of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups present. These include a benzoyl group, a carbamoyl group, a sulfonyl group, and a piperazine ring .Chemical Reactions Analysis
While specific reactions involving this compound are not detailed in the search results, reactions at the benzylic position (such as the one present in this compound) can involve free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications
New Psychoactive Substances
Research has identified the presence of various new psychoactive substances in hair samples, which include piperazine derivatives among other compounds. These substances are part of a group that has seen an increase in usage due to their availability and psychoactive effects. Piperazine derivatives, such as BZP and TFMPP, are included in this category and have been analyzed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for their identification and prevalence assessment in biological samples (Rust et al., 2012).
Disposition and Metabolism
The disposition and metabolism of compounds structurally related to Ethyl 4-((4-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate have been studied, highlighting their pharmacokinetic profiles. For example, the study on SB-649868, an orexin receptor antagonist, detailed the metabolic pathways, including oxidation and rearrangement processes, providing insights into the elimination and metabolic fate of such compounds in humans (Renzulli et al., 2011).
Drug-Related Studies
Various studies have investigated the effects, metabolism, and disposition of drugs with structural similarities or related pharmacological activities. These include exploring the subjective effects of psychoactive piperazine derivatives, their metabolism in biological systems, and their interactions with receptors or enzymes in the body. For instance, studies on TFMPP and BZP have provided insights into their subjective effects and pharmacological profiles, offering a foundation for understanding the action mechanisms of related compounds (Jan et al., 2010).
Properties
IUPAC Name |
ethyl 4-[4-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O6S/c1-3-37-28(34)30-15-17-31(18-16-30)38(35,36)23-12-10-22(11-13-23)27(33)29-25-14-9-20(2)19-24(25)26(32)21-7-5-4-6-8-21/h4-14,19H,3,15-18H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOWNMZPYDCHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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